
Bilirubin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bilirubin involves the breakdown of heme, a component of hemoglobin, into biliverdin through the action of heme oxygenase. Biliverdin is then reduced to bilirubin by biliverdin reductase. A study by Jones et al. (1971) introduced a method for the direct measurement in vivo of the synthetic rate of bilirubin from hepatic hemes, highlighting the importance of understanding bilirubin synthesis for diagnosing and managing diseases such as acute intermittent porphyria (Jones, Bloomer, & Berlin, 1971).
Molecular Structure Analysis
Bilirubin is a linear tetrapyrrole resulting from the breakdown of heme. Its molecular structure is critical for its biological function and its interaction with various biomolecules. Studies on bilirubin and its analogs, such as those by Boiadjiev, Pfeiffer, and Lightner (1997), provide insights into its stereochemistry and how structural variations can affect its biological activities (Boiadjiev, Pfeiffer, & Lightner, 1997).
Chemical Reactions and Properties
Bilirubin undergoes various chemical reactions, particularly those involved in its metabolism and excretion. For example, bilirubin glucuronidation, a process catalyzed by bilirubin UDP-glucuronosyltransferase, transforms bilirubin into a water-soluble form for excretion. Wong (1971) provided a specific assay and kinetic studies on bilirubin glucuronyltransferase, underscoring the enzyme's role in bilirubin detoxification (Wong, 1971).
Physical Properties Analysis
The physical properties of bilirubin, such as solubility, crystallinity, and photoreactivity, play significant roles in its biological functions and clinical implications. Bilirubin's limited water solubility and strong affinity for lipid membranes influence its distribution within the body and its excretion patterns.
Chemical Properties Analysis
Bilirubin exhibits antioxidant properties, which have physiological significance. Stocker et al. (1987) demonstrated that bilirubin, at micromolar concentrations, efficiently scavenges peroxyl radicals, suggesting a protective role against oxidative stress (Stocker, Yamamoto, McDonagh, Glazer, & Ames, 1987). Additionally, Kapitulnik (2004) highlighted bilirubin's dual nature as both cytotoxic and cytoprotective, emphasizing its importance in physiological processes and disease mechanisms (Kapitulnik, 2004).
科学的研究の応用
Bilirubin as a Biomarker in Chronic Diseases
Bilirubin, traditionally considered toxic in infants, is now recognized for its potential health benefits in adults, particularly as a biomarker for disease resistance. Research indicates a strong association between mildly elevated serum bilirubin levels and reduced prevalence of chronic diseases like cardiovascular diseases (CVDs), cancer, Type 2 diabetes mellitus, and neurodegenerative diseases. This makes bilirubin a significant predictor of all-cause mortality and chronic disease prevalence, highlighting its clinical relevance in disease resistance and prevention (Wagner et al., 2015).
Bilirubin in Obesity Metabolism
In the context of obesity, serum bilirubin levels have been found to be increased in metabolically healthy obesity (MHO) compared to metabolically unhealthy obesity (MUHO). This indicates a potential protective role of bilirubin in metabolic alterations associated with different obesity phenotypes. The study suggests a negative correlation of bilirubin with various metabolic risk factors, emphasizing its role in metabolic health (Fu et al., 2022).
Therapeutic Potential of Bilirubin
The potential of mildly elevated bilirubin levels in preventing oxidative stress and inflammation-mediated diseases is significant. The genetic advantage conferred by certain UGT1A1 variants, leading to mild hyperbilirubinemia, suggests a promising therapeutic approach for diseases like cardiovascular disease and type 2 diabetes mellitus. This therapeutic opportunity underlines the need for further research in understanding how bilirubin metabolism influences disease prevention (Vítek et al., 2019).
Bilirubin as an Antioxidant
Bilirubin's role as a protective cellular antioxidant has gained attention, with studies showing its ability to produce oxidation by-products through scavenging reactive oxygen and nitrogen species. This ability to counteract oxidative stress suggests its potential in preventing and managing health conditions related to oxidative damage (Kim, 2021).
将来の方向性
特性
CAS番号 |
143863-88-1 |
|---|---|
製品名 |
Bilirubin |
分子式 |
C176H271N53O54 |
分子量 |
3993.36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
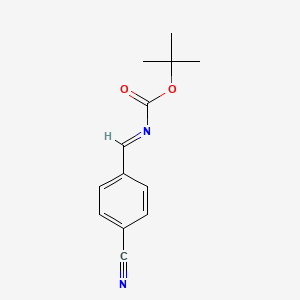
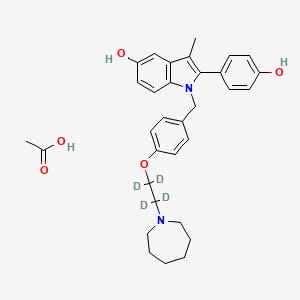
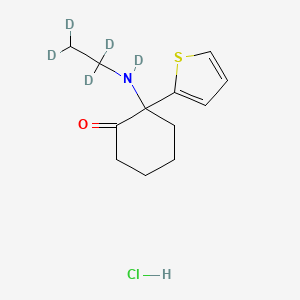
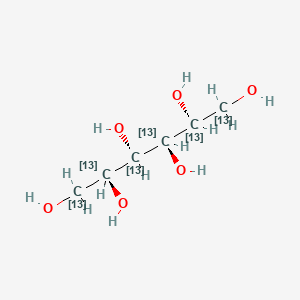
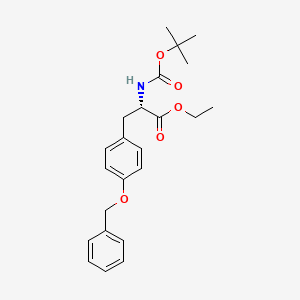
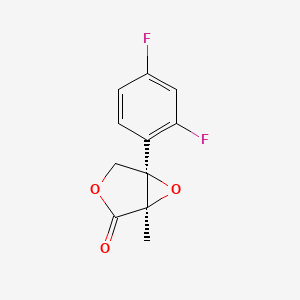
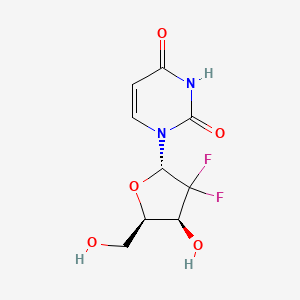
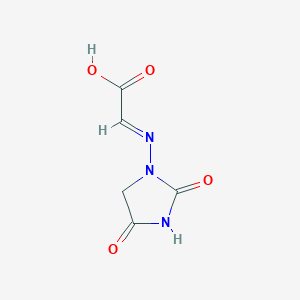
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)